molecular formula C9H9N3O2 B12832340 1-(5-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one

1-(5-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one

Cat. No.: B12832340
M. Wt: 191.19 g/mol
InChI Key: NIMQYYLJKRQDTQ-UHFFFAOYSA-N
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Description

1-(5-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core with a methoxy group at the 5-position and an ethanone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the condensation of 2-aminopyrazine with an aldehyde, followed by cyclization and methoxylation steps. The reaction conditions often include the use of catalysts such as acids or bases, and solvents like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methoxyimidazo[1,2-a]pyrazin-3-

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

1-(5-methoxyimidazo[1,2-a]pyrazin-3-yl)ethanone

InChI

InChI=1S/C9H9N3O2/c1-6(13)7-3-11-8-4-10-5-9(14-2)12(7)8/h3-5H,1-2H3

InChI Key

NIMQYYLJKRQDTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C2N1C(=CN=C2)OC

Origin of Product

United States

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